![molecular formula C16H12FN3O3S2 B5640657 4-{[(4-fluorophenyl)sulfonyl]amino}-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5640657.png)
4-{[(4-fluorophenyl)sulfonyl]amino}-N-1,3-thiazol-2-ylbenzamide
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Overview
Description
Synthesis Analysis
The synthesis of related sulfonamide derivatives often involves multi-step chemical processes. For example, the synthesis of certain sulfonamides and carbamates involves the initial formation of a precursor compound through the substitution and reduction reactions, followed by reactions with sulfonyl chlorides or chloroformates to yield the desired sulfonamides or carbamates in good yields (D. B. Janakiramudu et al., 2017)(Janakiramudu et al., 2017). Similar strategies might be applied to synthesize 4-{[(4-fluorophenyl)sulfonyl]amino}-N-1,3-thiazol-2-ylbenzamide, adapting the choice of starting materials and reaction conditions to the specific functional groups present in the target molecule.
Molecular Structure Analysis
Molecular structure analysis, including X-ray crystallography, provides insights into the arrangement of atoms within a molecule and their spatial relationships. Studies on related compounds, such as carbonic anhydrase inhibitors, reveal how specific molecular features, such as the thiadiazole-sulfonamide moiety, interact with biological targets through canonical binding to zinc ions and interactions with surrounding amino acids (V. Menchise et al., 2006)(Menchise et al., 2006). These structural insights are crucial for understanding the biological activity and designing better inhibitors.
Chemical Reactions and Properties
Sulfonamide derivatives participate in various chemical reactions, reflecting their reactivity and functional group compatibility. The synthesis processes often involve acylation, reduction, and catalytic hydrogenation steps, with conditions optimized for yield and purity (Mao Duo, 2000)(Duo, 2000). The functional groups in sulfonamide derivatives, such as amino and sulfonyl groups, play a crucial role in their reactivity, enabling further functionalization or participation in forming more complex molecules.
properties
IUPAC Name |
4-[(4-fluorophenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O3S2/c17-12-3-7-14(8-4-12)25(22,23)20-13-5-1-11(2-6-13)15(21)19-16-18-9-10-24-16/h1-10,20H,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUBIGLJHXHMRSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NC=CS2)NS(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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